molecular formula C24H24FN3O5S2 B2402929 N-[4-[3-(4-fluorophenyl)-2-(4-methoxyphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide CAS No. 851781-48-1

N-[4-[3-(4-fluorophenyl)-2-(4-methoxyphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide

Cat. No. B2402929
CAS RN: 851781-48-1
M. Wt: 517.59
InChI Key: UJLKQPQMABBRNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-[3-(4-fluorophenyl)-2-(4-methoxyphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide is a useful research compound. Its molecular formula is C24H24FN3O5S2 and its molecular weight is 517.59. The purity is usually 95%.
BenchChem offers high-quality N-[4-[3-(4-fluorophenyl)-2-(4-methoxyphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-[3-(4-fluorophenyl)-2-(4-methoxyphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Bioactivity

A range of sulfonamide derivatives has been synthesized, focusing on their potential bioactivity. These compounds have been evaluated for cytotoxicity, tumor-specificity, and their role as carbonic anhydrase (CA) inhibitors. For example, certain sulfonamides showed significant cytotoxic activities, hinting at their potential for further anti-tumor activity studies. Additionally, some derivatives strongly inhibited human cytosolic isoforms hCA I and II, indicating their therapeutic potential in related disorders (Gul et al., 2016).

Anticancer and Antitumor Applications

Sulfonamide derivatives have been evaluated for their anticancer and antitumor properties. For instance, specific sulfonamide benzensulfonamides were synthesized and showed promising inhibitory effects against various cancer cell lines due to their ability to inhibit carbonic anhydrase and acetylcholinesterase enzymes. These compounds were also notable for their low cytotoxicity and tumor selectivity (Ozgun et al., 2019).

Photosensitizers for Photodynamic Therapy

New zinc phthalocyanine derivatives substituted with sulfonamide groups have been synthesized, displaying high singlet oxygen quantum yields. These compounds are considered for their application in photodynamic therapy (PDT) for cancer treatment, highlighting their potential as Type II photosensitizers (Pişkin et al., 2020).

COX-2 Inhibitors and Anti-Inflammatory Agents

The development of sulfonamide derivatives has extended to the identification of selective cyclooxygenase-2 (COX-2) inhibitors. This research has led to the discovery of compounds with potent anti-inflammatory and analgesic activities, which are crucial in the development of new therapeutic agents for various inflammatory disorders (Hashimoto et al., 2002).

Antimicrobial Applications

Some sulfonamide derivatives have demonstrated significant antimicrobial activities. For example, novel Schiff bases synthesized from sulfonamide precursors showed excellent in vitro activity against several bacterial strains, providing insights into the development of new antimicrobial agents (Puthran et al., 2019).

properties

IUPAC Name

N-[4-[3-(4-fluorophenyl)-2-(4-methoxyphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN3O5S2/c1-3-34(29,30)27-20-10-6-17(7-11-20)23-16-24(18-4-8-19(25)9-5-18)28(26-23)35(31,32)22-14-12-21(33-2)13-15-22/h4-15,24,27H,3,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLKQPQMABBRNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.